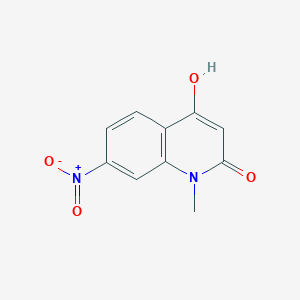
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxy-1-methylquinolin-2(1H)-one using a nitrating agent such as nitric acid under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Lacks the nitro and methyl groups.
1-Methylquinoline: Lacks the hydroxy and nitro groups.
7-Nitroquinoline: Lacks the hydroxy and methyl groups.
Uniqueness
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is unique due to the combination of hydroxy, methyl, and nitro groups on the quinoline ring, which imparts distinct chemical and biological properties.
生物活性
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one, a compound belonging to the quinolone family, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by a quinoline backbone with a hydroxyl group at the 4-position, a methyl group at the 1-position, and a nitro group at the 7-position. The synthesis of this compound typically involves multi-step reactions that may include nitration and hydroxylation processes.
Antifungal Activity
Research indicates that derivatives of 4-hydroxyquinolinones exhibit notable antifungal properties. For instance, a study evaluated several ring-substituted derivatives against various fungal strains using in vitro screening methods. The results demonstrated that compounds with enhanced lipophilicity showed improved antifungal activity, particularly against Aspergillus species .
| Compound | Antifungal Activity (MIC µg/mL) |
|---|---|
| Compound A | 10 |
| Compound B | 20 |
| Compound C | 5 |
Photosynthesis Inhibition
The compound has also been tested for its ability to inhibit photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea). The results indicated that certain derivatives significantly inhibited oxygen evolution rates (OER), suggesting potential applications in herbicide development. The structure-activity relationship highlighted that modifications at the C(6) position positively influenced biological activity .
Antimicrobial Properties
In addition to antifungal effects, several studies have reported the antimicrobial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. A recent investigation showed moderate to good activity against various microbial strains, emphasizing the compound's potential as an antimicrobial agent .
The biological activity of quinolone derivatives is often attributed to their ability to interact with biological macromolecules. Potential mechanisms include:
- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress within cells, leading to cell death.
- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, such as topoisomerases and various oxidases .
Case Studies and Research Findings
- Antifungal Efficacy Study : A series of synthesized quinolone derivatives were evaluated for their antifungal properties against eight strains. The study found that compounds with specific substitutions exhibited significantly higher antifungal activities compared to others .
- Photosynthesis Inhibition Research : In experiments assessing the inhibition of photosynthetic electron transport, it was noted that compounds with increased lipophilicity correlated with higher OER inhibition rates, suggesting that structural modifications could enhance herbicidal efficacy .
- Antimicrobial Activity Evaluation : A study on newly synthesized derivatives highlighted their effectiveness against both bacterial and fungal strains, showcasing their broad-spectrum antimicrobial potential .
属性
CAS 编号 |
121261-05-0 |
|---|---|
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC 名称 |
4-hydroxy-1-methyl-7-nitroquinolin-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-4-6(12(15)16)2-3-7(8)9(13)5-10(11)14/h2-5,13H,1H3 |
InChI 键 |
GBBVXOAHXLPVCQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=CC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















